molecular formula C16H23NO3 B5139774 ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate CAS No. 72551-54-3

ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B5139774
CAS RN: 72551-54-3
M. Wt: 277.36 g/mol
InChI Key: UUBWZFUXGVKZMV-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMBP is a piperidine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has been studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to interact with voltage-gated ion channels, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to have anticonvulsant effects and can reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured in animal models. However, ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has several limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several future directions for research on ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate. One potential area of research is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another potential area of research is its anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate in humans.

Synthesis Methods

The synthesis of ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. The resulting product is then treated with ethyl chloroformate to obtain the desired ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate compound. The purity and yield of ethyl 1-(3-methoxybenzyl)-3-piperidinecarboxylate can be improved through various purification techniques such as recrystallization and column chromatography.

properties

IUPAC Name

ethyl 1-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-20-16(18)14-7-5-9-17(12-14)11-13-6-4-8-15(10-13)19-2/h4,6,8,10,14H,3,5,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBWZFUXGVKZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198725
Record name Ethyl 1-[(3-methoxyphenyl)methyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(3-methoxyphenyl)methyl]-3-piperidinecarboxylate

CAS RN

72551-54-3
Record name Ethyl 1-[(3-methoxyphenyl)methyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72551-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(3-methoxyphenyl)methyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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